molecular formula C16H14ClN3O4 B5729602 N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide

Cat. No.: B5729602
M. Wt: 347.75 g/mol
InChI Key: RMOXOSGPUZQDFU-UHFFFAOYSA-N
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Description

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an acetyl group, a methylamino group, a chloro group, and a nitro group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitroaniline and 2-chloro-4-nitrobenzoic acid.

    Acetylation: The 4-nitroaniline undergoes acetylation using acetic anhydride in the presence of a base like pyridine to form N-(4-nitrophenyl)acetamide.

    Methylation: The N-(4-nitrophenyl)acetamide is then methylated using methyl iodide and a base such as potassium carbonate to introduce the methylamino group.

    Coupling Reaction: The final step involves coupling the methylated product with 2-chloro-4-nitrobenzoic acid using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.

    Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water, heat.

Major Products

    Reduction: N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and N-(4-acetylmethylamino)aniline.

Scientific Research Applications

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biological Research: The compound is used in studies to understand its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)methanamine: Similar structure but lacks the chloro and nitro groups.

    N-(4-nitrophenyl)acetamide: Similar structure but lacks the methylamino and chloro groups.

    2-chloro-4-nitrobenzoic acid: Contains the chloro and nitro groups but lacks the acetyl(methyl)amino group.

Uniqueness

N-{4-[acetyl(methyl)amino]phenyl}-2-chloro-4-nitrobenzamide is unique due to the combination of functional groups present in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[4-[acetyl(methyl)amino]phenyl]-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O4/c1-10(21)19(2)12-5-3-11(4-6-12)18-16(22)14-8-7-13(20(23)24)9-15(14)17/h3-9H,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOXOSGPUZQDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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